1,3-Dichloro-5-nitroisoquinoline
Overview
Description
1,3-Dichloro-5-nitroisoquinoline is a heterocyclic organic compound with the molecular formula C₉H₄Cl₂N₂O₂ It is characterized by the presence of two chlorine atoms and one nitro group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-nitroisoquinoline can be synthesized through several methods. One common approach involves the nitration of 1,3-dichloroisoquinoline. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the isoquinoline ring.
Another method involves the reaction of 2-chloro-4-nitrobenzoic acid with diethylmalonate in the presence of sodium methoxide and copper (I) bromide. This reaction leads to the formation of the desired compound through a series of intermediate steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-nitroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the isoquinoline ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride are common reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted isoquinolines depending on the nucleophile used.
Reduction: The major product is 1,3-dichloro-5-aminoisoquinoline.
Oxidation: Oxidation products are less common but may include further oxidized derivatives of the isoquinoline ring.
Scientific Research Applications
1,3-Dichloro-5-nitroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their pharmacological properties. The compound’s ability to interact with various enzymes and receptors makes it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,3-Dichloro-5-nitroisoquinoline can be compared with other similar compounds, such as:
1,3-Dichloroisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroisoquinoline:
1,3-Dichloro-4-nitrobenzene: A structurally related compound with different reactivity due to the absence of the isoquinoline ring.
The presence of both chlorine and nitro groups on the isoquinoline ring makes this compound unique in its reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets sets it apart from other similar compounds.
Biological Activity
1,3-Dichloro-5-nitroisoquinoline (CAS Number: 18203-64-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to delve into the biological activity of this compound, exploring its mechanisms of action, applications in medicine, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic isoquinoline structure with two chlorine atoms and a nitro group attached to the aromatic ring. Its molecular formula is with a molecular weight of 243.05 g/mol. The presence of these functional groups contributes to its unique reactivity and potential biological effects.
Table 1: Physical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₉H₄Cl₂N₂O₂ |
Molecular Weight | 243.05 g/mol |
Melting Point | Decomposes at ~185 °C |
Boiling Point | ~421.6 °C |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action appears to involve the inhibition of bacterial enzymes critical for survival and replication.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells. The proposed mechanism involves the generation of reactive intermediates that interact with cellular components, leading to cell cycle arrest and programmed cell death.
Case Studies
- Study on Anticancer Efficacy : A study published in Chemistry & Biology reported that derivatives of this compound exhibited micromolar activity against multiple cancer cell lines, highlighting their potential as lead compounds in drug development .
- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial effects against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with the compound, supporting its use as an antimicrobial agent .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may inhibit key enzymes or disrupt cellular processes.
Enzyme Inhibition
The compound has been noted for its inhibitory effects on cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism. This characteristic suggests potential applications in pharmacology, particularly in drug design and development aimed at modulating metabolic pathways.
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits cytochrome P450 enzymes like CYP1A2 |
Reactive Intermediate Formation | Forms reactive species that interact with cellular components |
Induction of Apoptosis | Triggers programmed cell death in cancer cells |
Properties
IUPAC Name |
1,3-dichloro-5-nitroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-8-4-6-5(9(11)12-8)2-1-3-7(6)13(14)15/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRDYTXSRVCIHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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